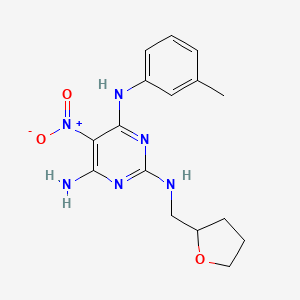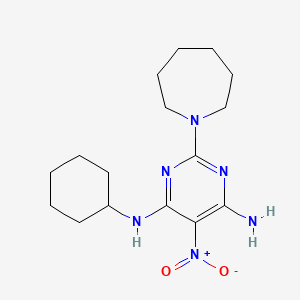
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-m-tolyl-pyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N’-m-tolyl-pyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a nitro group, a tetrahydrofuran ring, and a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N’-m-tolyl-pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the tetrahydrofuran ring. Common reagents used in these reactions include nitrobenzene, tetrahydrofuran, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N’-m-tolyl-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N’-m-tolyl-pyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N’-m-tolyl-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or proteins, disrupting cellular processes and leading to its biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 4-Methyl-5-nitro-2-(tetrahydro-2-furanylmethyl)pyrimidine
Uniqueness
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N’-m-tolyl-pyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and structural features. The presence of the nitro group, tetrahydrofuran ring, and pyrimidine core provides distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C16H20N6O3 |
|---|---|
分子量 |
344.37 g/mol |
IUPAC名 |
4-N-(3-methylphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H20N6O3/c1-10-4-2-5-11(8-10)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-6-3-7-25-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H4,17,18,19,20,21) |
InChIキー |
AHCZFBWFUFETIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11258196.png)
![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B11258201.png)
methanone](/img/structure/B11258202.png)
![(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B11258208.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11258210.png)
![N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258225.png)
![7-[4-(acetylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258228.png)
![N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11258232.png)
![N-(2,4-dimethylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11258237.png)
![N-(4-fluorophenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11258242.png)
![3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11258247.png)
![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258254.png)


